
1-(Phenylamino)cyclohexane-1-carboxamide
Overview
Description
1-(Phenylamino)cyclohexane-1-carboxamide is a chemical compound with the molecular formula C13H18N2O . It is a specialty product for proteomics research .
Synthesis Analysis
The synthesis of this compound involves the reaction of cyclohexanone with potassium cyanide and aniline in glacial acetic acid to produce the nitrile derivative. This is then hydrolyzed using sulfuric acid at room temperature to produce the amidic compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C13H18N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H2,14,16) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with potassium cyanide and aniline in glacial acetic acid to produce the nitrile derivative, followed by hydrolysis using sulfuric acid .Physical And Chemical Properties Analysis
This compound is a yellow viscous oil with a melting point of 92 °C . Its molecular weight is 218.29 g/mol .Scientific Research Applications
Antitumor Activity
- A study synthesized derivatives of 1-(phenylamino)cyclohexane-1-carboxamide and evaluated their antitumor activity against various cancer cell lines. One compound showed promising activity against the breast cancer cell line MCF-7, indicating potential as an antitumor agent (Abd-Allah & Elshafie, 2018).
Chemical Synthesis Applications
- Research on 2-Acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives highlights a one-pot domino reaction process for their synthesis. This method simplifies the synthesis of these compounds, which are related to this compound (Ziyaadini et al., 2011).
Analgesic Properties
- Another study synthesized methyl 1-bromocyclohexane carboxylates derivatives, similar in structure to this compound, demonstrating analgesic activity and low toxicity. This suggests potential applications in pain management (Kirillov et al., 2012).
Amidation and Imidation of Alkanes
- A study on copper-catalyzed reactions of alkanes with simple amides and imides, relevant to the chemistry of this compound, showed functionalization at secondary C-H bonds. This process is significant for chemical synthesis and modifications (Tran et al., 2014).
Polyamide Synthesis
- Research into the synthesis of aromatic polyamides containing the cyclohexane structure, similar to this compound, explored the production of polymers with high thermal stability. This is useful for advanced materials applications (Hsiao et al., 1999).
Mass Spectral and Fragmentation Pattern Analysis
- A study on the mass spectral and fragmentation patterns of cyclohexanedione derivatives, related to this compound, provided insights into their chemical properties. This has implications for pharmaceutical and analytical chemistry (Ogunleye, 2005).
Safety and Hazards
The safety information for 1-(Phenylamino)cyclohexane-1-carboxamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
1-(Phenylamino)cyclohexane-1-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its unique properties and potential applications. .
Result of Action
This compound and its derivatives have been synthesized and screened for their anticancer activity . One of the derivatives, compound 5i, exhibited promising activity against the MCF-7 breast cancer cell line, with an IC50 value of 3.25 μM, compared with doxorubicin (IC50 value = 6.77 μM) . Results from apoptosis and cell cycle analysis for compound 5i revealed good antitumor activity against the MCF-7 cancer cell line and potent inhibition .
Biochemical Analysis
Biochemical Properties
1-(Phenylamino)cyclohexane-1-carboxamide plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For example, it has been found to exhibit antitumor activity by inducing apoptosis in cancer cells . The nature of these interactions involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has demonstrated significant antitumor activity against several cancer cell lines, including MCF-7, HepG2, A549, and Caco-2 . The compound induces apoptosis and inhibits cell proliferation, thereby reducing the viability of cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their activity. For instance, it has been shown to inhibit DNA-topoisomerase II, a key enzyme involved in DNA replication and repair, thereby inducing apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained antitumor activity and apoptosis induction in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity without causing adverse effects. At higher doses, toxic effects may be observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the body, leading to the formation of metabolites that may also exhibit biological activity . The effects on metabolic flux and metabolite levels are critical factors that determine the overall efficacy and safety of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biological effects.
Properties
IUPAC Name |
1-anilinocyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12(16)13(9-5-2-6-10-13)15-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHZOZJLNZBBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361424 | |
| Record name | 1-(phenylamino)cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64269-12-1 | |
| Record name | 1-(phenylamino)cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


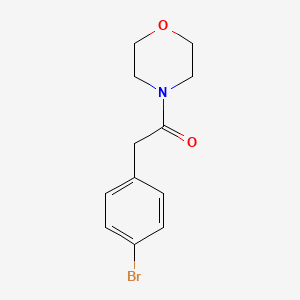
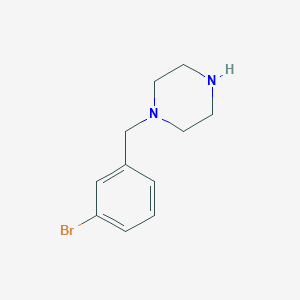
![5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1270615.png)
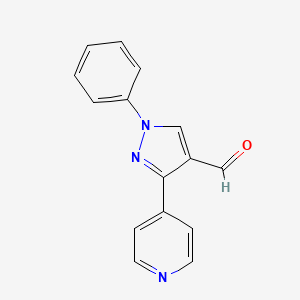
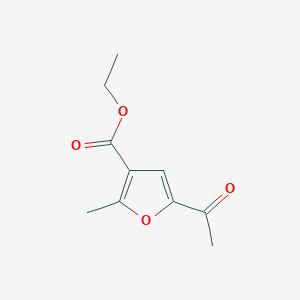
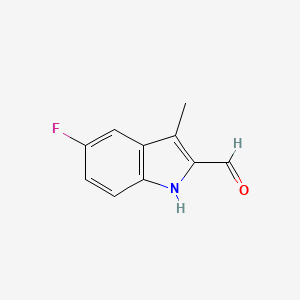
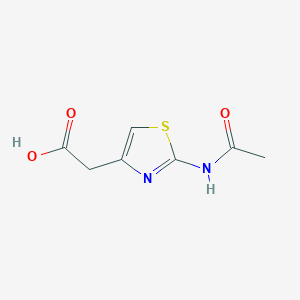

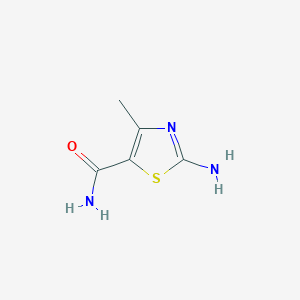
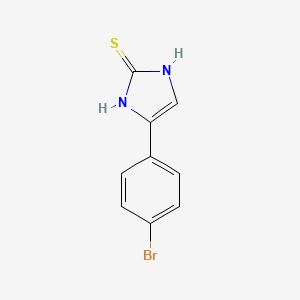
![2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide](/img/structure/B1270631.png)
![4-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1270634.png)
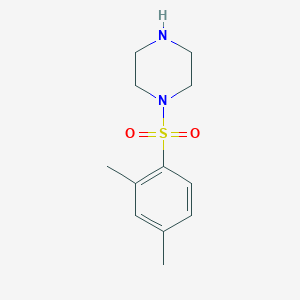
![2-[(2-Aminophenyl)thio]acetamide](/img/structure/B1270640.png)
